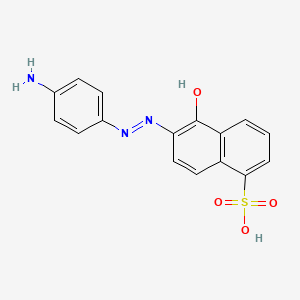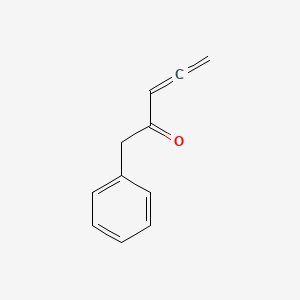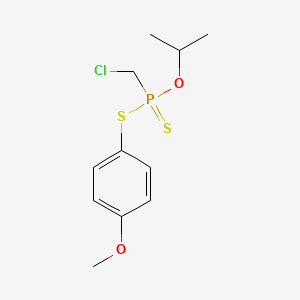
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester is a chemical compound with the molecular formula C11H16ClO2PS2 and a molecular weight of 310.8 g/mol . This compound is known for its unique chemical structure, which includes a phosphonodithioic acid moiety, a chloromethyl group, and an ester linkage with O-isopropyl and S-(p-methoxyphenyl) groups.
Métodos De Preparación
The synthesis of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves several steps. One common method includes the reaction of chloromethylphosphonodithioic acid with isopropyl alcohol and p-methoxyphenyl thiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters and related compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular function. For example, it may inhibit enzymes involved in oxidative stress, thereby reducing cellular damage .
Comparación Con Compuestos Similares
Phosphonodithioic acid, chloromethyl-, O-isopropyl S-(p-methoxyphenyl) ester can be compared with other similar compounds, such as:
- Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-chlorophenyl) O-isopropyl ester
- Phosphonodithioic acid, chloromethyl-, S-(p-tolyl) O-isopropyl ester
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
23485-79-2 |
|---|---|
Fórmula molecular |
C11H16ClO2PS2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
chloromethyl-(4-methoxyphenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-9(2)14-15(16,8-12)17-11-6-4-10(13-3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clave InChI |
KNGSGKBPFQPTDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


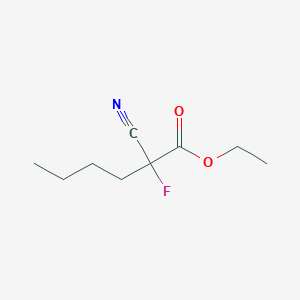
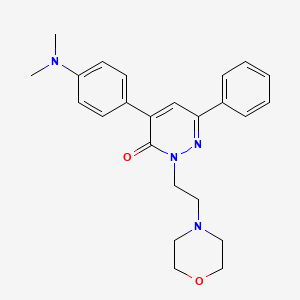
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
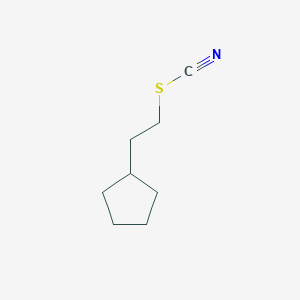

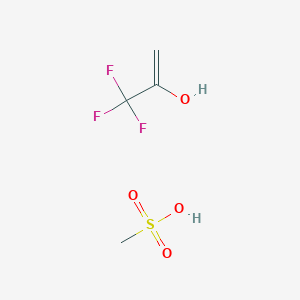
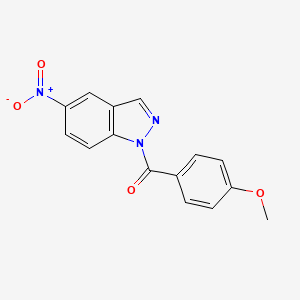

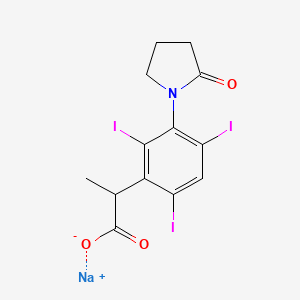
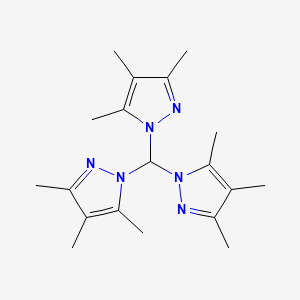
![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)
